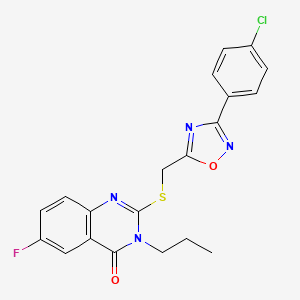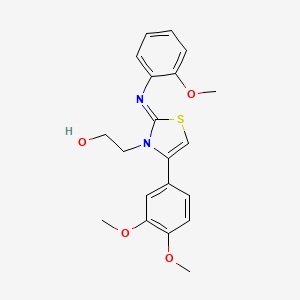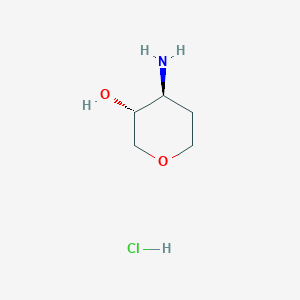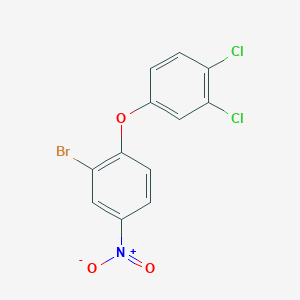
2-溴-1-(3,4-二氯苯氧基)-4-硝基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H6BrCl2NO3 and its molecular weight is 362.99. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
- 2-溴-1-(3,4-二氯苯氧基)-4-硝基苯是化学合成中的中间化合物,已被研究其在各种合成过程中的作用。翟光新(2006年)专注于合成1-(2-溴乙氧基)-4-硝基苯,这是一种用于治疗心律失常的相关化合物,强调了其制备中反应条件的重要性 (Zhai, 2006)。
光电化学性质
- 类似化合物如对溴硝基苯的光电化学行为一直备受关注,为了解它们的还原机制以及在电化学过程中的潜在应用提供了见解。康普顿和德里夫(1994年)研究了对溴硝基苯的光电化学还原,揭示了其自由基阴离子的形成以及这些阴离子在无光照条件下的稳定性 (Compton & Dryfe, 1994)。
振动光谱和分子分析
- 雷迪和拉奥(1994年)对三取代苯的正常坐标分析进行了研究,包括与2-溴-1-(3,4-二氯苯氧基)-4-硝基苯在结构上相关的化合物。他们的工作为理解这类分子的振动性质提供了宝贵的数据,这对于它们的表征和在各个领域中的应用至关重要 (Reddy & Rao, 1994)。
亲电和亲核反应
- 索博列夫等人(2014年)和戈尔德等人(1980年)对溴化反应和亲核芳香取代进行了研究,这些研究揭示了与2-溴-1-(3,4-二氯苯氧基)-4-硝基苯在化学上相似的溴硝基苯衍生物的反应性。这些研究有助于了解在各种条件下其化学行为 (Sobolev et al., 2014),(Gold et al., 1980)。
工业和环境应用
- 哈里库马尔和拉真德兰(2014年)关于使用超声辐照制备硝基芳基醚的研究,以及恩斯特等人(2013年)关于1-溴-4-硝基苯自由基阴离子的反应性研究,展示了溴硝基苯衍生物在合成复杂有机化合物和它们在非传统溶剂中的行为方面的潜在工业应用 (Harikumar & Rajendran, 2014),(Ernst et al., 2013)。
属性
IUPAC Name |
2-bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-9-5-7(16(17)18)1-4-12(9)19-8-2-3-10(14)11(15)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHCZSXXKVIURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)
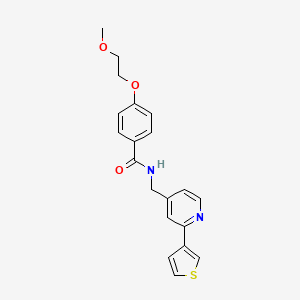
triazin-4-one](/img/structure/B2429050.png)
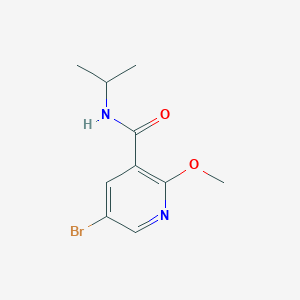
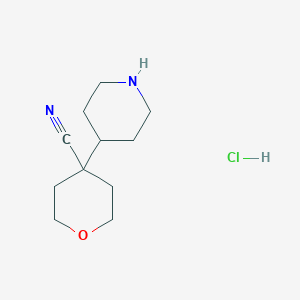
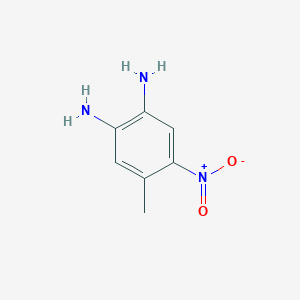
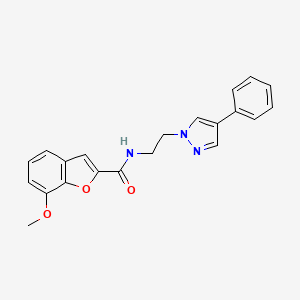
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
